molecular formula C10H8ClN B1592087 2-Chloro-8-methylquinoline CAS No. 4225-85-8

2-Chloro-8-methylquinoline

Cat. No. B1592087
CAS RN: 4225-85-8
M. Wt: 177.63 g/mol
InChI Key: ZLKRFLIUXVCYKM-UHFFFAOYSA-N
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Description

2-Chloro-8-methylquinoline is a white crystalline solid . It has a molecular formula of C11H8ClNO and a molecular weight of 205.64 .


Synthesis Analysis

2-Chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions . Another synthesis method involved the conversion of 2-chloro-8-methylquinoline-3-carboxaldehyde to its amide, followed by coupling of different benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-8-methylquinoline are complex and involve multiple steps. For instance, the azido-Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .


Physical And Chemical Properties Analysis

2-Chloro-8-methylquinoline is a solid at room temperature . The compound should be stored at 0-8°C .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application : Quinoline and its analogues, including 2-Chloro-8-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery .
    • Methods of Application : Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
    • Results or Outcomes : Quinoline is an essential segment of both natural and synthetic compounds . 2-Methylquinoline and its derivatives have shown substantial biological activities .

    Scientific Field: Organic Chemistry

    • Application : 2-Chloroquinoline-3-carbaldehyde and related analogs have been used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • Methods of Application : The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • Results or Outcomes : The review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 .

    Scientific Field: Biochemistry

    • Application : The newly synthesized compounds of 2-Chloro-8-methylquinoline have been studied for their antioxidant properties .
    • Methods of Application : The antioxidant properties were studied by three in vitro assays like 2,2’-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, microsomal lipid peroxidation (LPO) assay, and ferric reducing power assay .
    • Results or Outcomes : The results of these studies are not specified in the available resources .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKRFLIUXVCYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615753
Record name 2-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methylquinoline

CAS RN

4225-85-8
Record name 2-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-8-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 8-methylquinoline 1-oxide (0.440 g, 2.764 mmol) in toluene (10 ml) was added phosphoryl trichloride (1.265 ml, 13.82 mmol), and the reaction was heated to 80° C. for 2 hours. The reaction was cooled to ambient temperature and concentrated. The crude material was taken up in EtOAc and washed with saturated sodium bicarbonate and saturated sodium chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired compound (0.4 g, 2.252 mmol, 81.47% yield).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.265 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
81.47%

Synthesis routes and methods II

Procedure details

A mixture of 8-methyl-1H-quinolin-2-one (107) (580 mg, 3.6 mmol) and phosphorus oxychloride (5 mL) was stirred at 60° C. overnight. The mixture was then poured onto ice water and extracted with DCM (3×50 mL). The combined extracts were washed with water (2×100 mL) and dried with Na2SO4, and the solvent was removed. The residue was chromatographed on silica gel using 5% to 20% EtOAc in petroleum ether to give product (108) as small colorless crystals (400 mg, 2.3 mmol, 63% yield).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
S Kumar, S Bawa, S Drabu, H Gupta, L Machwal… - European journal of …, 2011 - Elsevier
… A series of heteroaryl amines containing 2-chloro-8-methylquinoline derivatives were synthesized and evaluated for antidepressant and antifungal … 2-chloro-8-methylquinoline amines …
Number of citations: 39 www.sciencedirect.com
N Naik, HV Kumar, S Nandini, ST Harini - Drug Invention Today, 2012 - Citeseer
… 2-chloro-8-methylquinoline-3carboxaldehyde reacted with iodine in ammonia water at room temperature (RT) to give the nitrile intermediates, which were trapped by addition of …
Number of citations: 4 citeseerx.ist.psu.edu
NC Desai, NR Shihory… - Letters in Drug Design & …, 2013 - ingentaconnect.com
… A mixture containing 2-chloro-8-methylquinoline-3carbaldehyde 1 (0.01 mol) and 2-cyanoacetohydrazide 2 (0.01 mol) in ethanol (99.5%, 40 mL) was refluxed for 3 h and cooled to …
Number of citations: 4 www.ingentaconnect.com
F Rominger, M Malathi, PS Mohan… - … Section E: Structure …, 2009 - scripts.iucr.org
Two independent molecules of the title compound, C17H12ClN3, are present in the structure. The angle between the planes defined by the atoms of the benzimidazole unit and the …
Number of citations: 2 scripts.iucr.org
R Prasath, S Sarveswari, SW Ng… - … Section E: Structure …, 2013 - scripts.iucr.org
… A mixture of 2,4-dimethyl-3-acetylquinoline (200 mg, 0.001 M) and 2-chloro-8-methylquinoline-3-carbaldehyde (200 mg, 0.001 M) in methanol (20 ml) containing 0.2 g of potassium …
Number of citations: 4 scripts.iucr.org
FN Khan, R Subashini, AK Kushwaha… - … Section E: Structure …, 2009 - scripts.iucr.org
… 2-Chloro-8-methylquinoline-3carbaldehyde … 2-Chloro-8-methylquinoline-3-carbaldehyde … 2-Chloro-8-methylquinoline-3-carbaldehyde …
Number of citations: 4 scripts.iucr.org
M Ismail, M Abass, M Hassan - 2000 - sciforum.net
… Treatment of which with nitrous acid led to the formation of 4-azido-2-chloro-8-methylquinoline (4), that was previously obtained and characterized. Also, treating compound 7 with …
Number of citations: 3 sciforum.net
R Prasath, S Sarveswari, SW Ng… - … Section E: Structure …, 2013 - scripts.iucr.org
… A mixture of 3-acetyl-2-methyl-4-phenylquinoline (260 mg, 0.001 M), 2-chloro-8-methylquinoline-3-carbaldehyde (200 mg, 0.001 M) and KOH (0.2 g) in methanol (20 ml) was stirred for …
Number of citations: 10 scripts.iucr.org
I Rathi, R Saran, J Teotia, V Kumar… - … of Optoelectronics Laser, 2022 - gdzjg.org
… This work deals with the study of 2-chloro-8-methylquinoline-3-carboxaldehyde using Density Functional Theory (DFT) calculations. DFT calculations employ the B3LYP method with 6-…
Number of citations: 1 www.gdzjg.org
C Derabli, R Boulcina, S Bouacida… - … Section E: Structure …, 2013 - scripts.iucr.org
… for the synthesis of 2-(2-Chloro-8-methylquinolin-3-yl)-4-phenyl-1,2-dihydroquinazoline via a three-component reaction between 2-aminobenzophenone, 2-chloro-8-methylquinoline-3-…
Number of citations: 9 scripts.iucr.org

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